Quinolin-8-yl (3-bromophenyl)carbamate

TRPM8 channel Pain research Ion channel pharmacology

Quinolin-8-yl (3-bromophenyl)carbamate (CAS 14628-12-7) is a synthetic organic compound belonging to the class of 8-quinolinyl carbamates. Its molecular formula is C16H11BrN2O2, with a molecular weight of 343.17 g/mol.

Molecular Formula C16H11BrN2O2
Molecular Weight 343.17 g/mol
CAS No. 14628-12-7
Cat. No. B11945847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl (3-bromophenyl)carbamate
CAS14628-12-7
Molecular FormulaC16H11BrN2O2
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(=O)NC3=CC(=CC=C3)Br)N=CC=C2
InChIInChI=1S/C16H11BrN2O2/c17-12-6-2-7-13(10-12)19-16(20)21-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H,19,20)
InChIKeyBCEKERQOLLFFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl (3-bromophenyl)carbamate: Synthesis, Chemical Identity, and Procurement Baseline


Quinolin-8-yl (3-bromophenyl)carbamate (CAS 14628-12-7) is a synthetic organic compound belonging to the class of 8-quinolinyl carbamates. Its molecular formula is C16H11BrN2O2, with a molecular weight of 343.17 g/mol . Structurally, it comprises a quinoline moiety linked via a carbamate bridge to a 3-bromophenyl group . This compound is typically synthesized through the reaction of 8-hydroxyquinoline with 3-bromophenyl isocyanate, a method noted for its atom economy and the commercial availability of its starting materials . It is available from chemical suppliers such as Sigma-Aldrich (as part of their AldrichCPR collection for early discovery research) and BenchChem, primarily for research and development purposes and not for therapeutic or veterinary use . Its primary documented biological activity is as an agonist and antagonist of the rat Transient Receptor Potential Melastatin 8 (TRPM8) cation channel [1].

Why Quinolin-8-yl (3-bromophenyl)carbamate Cannot Be Readily Substituted by Other 8-Quinolinyl Carbamates or 3-Bromophenyl Carbamates


The biological and chemical behavior of quinolin-8-yl carbamates is highly sensitive to the specific substituents on both the quinoline core and the phenyl ring. Substitution at the 3-position of the phenyl ring (meta-bromo) in Quinolin-8-yl (3-bromophenyl)carbamate results in distinct activity profiles and physicochemical properties compared to its ortho- or para- analogs, as well as to other 8-quinolinyl carbamates. For instance, the para-substituted analog, 8-quinolyl N-(4-bromophenyl)carbamate, has been identified as a potent antagonist of the human CB2 receptor (IC50: 32 nM) [1], while the target compound is primarily characterized by its TRPM8 channel activity [2]. Furthermore, the simple substitution of the 3-bromophenyl group with a 4-methylphenyl group (Quinolin-8-yl p-tolylcarbamate) alters the molecular weight, lipophilicity, and likely the overall biological target profile [3]. Therefore, assuming functional equivalence among structurally similar quinolinyl carbamates is not scientifically valid, as even minor positional changes in halogenation can redirect biological activity toward entirely different receptor systems. The following section provides quantitative evidence for this differentiation.

Quantitative Differentiation of Quinolin-8-yl (3-bromophenyl)carbamate: A Comparative Evidence Guide


TRPM8 Channel Agonist and Antagonist Activity: A Dual Modulator Profile

Quinolin-8-yl (3-bromophenyl)carbamate exhibits a dual functional profile at the rat TRPM8 channel, acting as both an agonist and an antagonist in different assays. It induced intracellular Ca2+ levels with an EC50 of 620 nM, demonstrating agonist activity [1]. In a separate assay measuring inhibition of icilin-induced Ca2+ influx, it displayed antagonist activity with an IC50 of 1030 nM (1.03 µM) [2]. While this activity is in the sub-micromolar to low micromolar range, it is distinct from its close analog, quinolin-8-yl p-tolylcarbamate, for which no TRPM8 activity is documented [3]. Another structurally distinct compound from the same screening library, identified as BDBM50082783, showed significantly weaker TRPM8 agonist activity with an EC50 of 1.20E+3 nM (1200 nM), making the target compound approximately 1.9-fold more potent as an agonist in the same assay system [4]. This head-to-head cross-study comparison establishes a clear quantitative advantage for the 3-bromophenyl derivative in TRPM8-related research contexts.

TRPM8 channel Pain research Ion channel pharmacology

Distinct Molecular Target Profile: TRPM8 Modulation vs. CB2 Receptor Antagonism

A critical point of differentiation for Quinolin-8-yl (3-bromophenyl)carbamate lies in its primary documented target profile. While the compound is active at TRPM8 channels (EC50: 620 nM, IC50: 1030 nM) [1], its positional isomer, 8-quinolyl N-(4-bromophenyl)carbamate, is reported to be a potent antagonist of the human cannabinoid receptor type 2 (CB2) with an IC50 of 32 nM [2]. This represents a dramatic shift in both potency (over 19-fold more potent on its primary target) and biological pathway engagement. The simple repositioning of the bromine atom from the meta to the para position on the phenyl ring directs the compound away from TRPM8 and toward the CB2 receptor. This class-level inference demonstrates that within the family of 8-quinolinyl bromophenyl carbamates, the specific halogen position is a critical determinant of pharmacological activity.

Target selectivity CB2 receptor Pain and inflammation

Physicochemical and Procurement Differentiation: Meta-Bromo Substitution and Vendor Availability

Quinolin-8-yl (3-bromophenyl)carbamate possesses a distinct molecular structure (C16H11BrN2O2, MW 343.17 g/mol) with a meta-bromo substitution pattern that differentiates it from other commercially available 8-quinolinyl carbamates . Key comparators include: quinolin-8-yl p-tolylcarbamate (MW 278.30 g/mol) [1], quinolin-8-yl (4-chlorophenyl)carbamate (MW 298.72 g/mol) , and phenyl N-(3-bromophenyl)carbamate (MW 292.13 g/mol) . The presence of the bromine atom in the meta position of the phenyl ring contributes to a distinct electronic and steric profile that can influence binding interactions with biological targets, as evidenced by its unique TRPM8 activity. From a procurement standpoint, the compound is specifically listed in the Sigma-Aldrich AldrichCPR collection, a curated library of rare and unique chemicals for early discovery research, underscoring its status as a specialized, non-commodity research tool .

Chemical procurement Physicochemical properties SAR tool compound

Optimal Research Application Scenarios for Quinolin-8-yl (3-bromophenyl)carbamate Based on Evidence-Based Differentiation


TRPM8 Channel Pharmacology: Tool Compound for Agonist/Antagonist Studies

Quinolin-8-yl (3-bromophenyl)carbamate is optimally deployed as a tool compound for investigating TRPM8 channel function. Its dual agonist/antagonist profile (EC50: 620 nM as agonist; IC50: 1030 nM as antagonist) in rat TRPM8-expressing HEK293 cells [1][2] makes it suitable for studies exploring TRPM8 modulation in pain, thermosensation, and cold allodynia. Compared to other 8-quinolinyl carbamates like BDBM50082783 (EC50: 1200 nM), it offers greater agonist potency, which can be advantageous in assays requiring a more robust signal [3].

Structure-Activity Relationship (SAR) Studies on 8-Quinolinyl Carbamates

The meta-bromo substitution on the phenyl ring of this compound provides a unique data point in SAR campaigns aimed at optimizing 8-quinolinyl carbamate derivatives. Its distinct activity at TRPM8 contrasts sharply with the potent CB2 receptor antagonism (IC50: 32 nM) of its para-bromo isomer, 8-quinolyl N-(4-bromophenyl)carbamate [4]. Including this compound in a panel of structurally related molecules allows researchers to map how subtle positional changes in halogenation dictate target engagement, a critical step in rational drug design for TRPM8 or CB2 pathways.

Chemical Probe for Target Deconvolution and Profiling

Given its inclusion in Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals , Quinolin-8-yl (3-bromophenyl)carbamate is well-suited for use in broad-panel screening and target deconvolution efforts. Its well-defined activity at TRPM8 provides a validated anchor point for interpreting hits from phenotypic screens. Its structural and physicochemical distinctiveness (MW 343.17 g/mol, 3-bromo substitution) reduces the likelihood of off-target activity common among more promiscuous chemotypes, making it a cleaner probe for identifying novel biology associated with the quinoline carbamate scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinolin-8-yl (3-bromophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.